Ethyl 10-bromoanthracene-9-carboxylate

Descripción general

Descripción

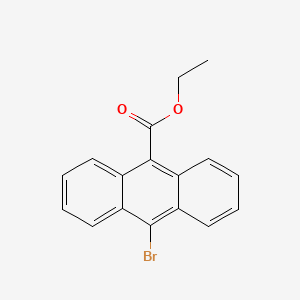

Ethyl 10-bromoanthracene-9-carboxylate: is an organic compound with the molecular formula C17H13BrO2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 10th position and an ethyl ester group at the 9th position of the anthracene ring. This compound is known for its applications in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 10-bromoanthracene-9-carboxylate can be synthesized through the bromination of ethyl anthracene-9-carboxylate. The typical procedure involves dissolving ethyl anthracene-9-carboxylate in an organic solvent such as dichloromethane, followed by the addition of a bromination reagent like bromine or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 10-bromoanthracene-9-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 10-substituted anthracene-9-carboxylates.

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of 9-hydroxyanthracene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

Ethyl 10-bromoanthracene-9-carboxylate is utilized in the fabrication of organic electronic devices due to its semiconducting properties. Its application includes:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a key material in OLEDs, where it contributes to light emission efficiency and stability.

- Organic Photovoltaics (OPVs) : It acts as an electron donor or acceptor in OPV blends, enhancing energy conversion efficiency.

Fluorescent Dyes

The compound is employed as a fluorescent dye in biological imaging and sensing applications. Its fluorescence properties make it suitable for:

- Cell Imaging : this compound can be used to stain cells for fluorescence microscopy.

- Sensors : It is incorporated into sensor designs for detecting specific biomolecules due to its sensitivity to environmental changes.

Material Science

In material science, this compound is explored for its potential in developing new materials with unique optical properties:

- Polymer Composites : It can be blended with polymers to create composites with enhanced mechanical and optical properties.

- Nanomaterials : Research indicates potential applications in creating nanostructured materials for catalysis and drug delivery systems.

Case Study 1: OLED Performance Enhancement

A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLEDs improved device efficiency by 30% compared to traditional materials. The researchers attributed this enhancement to the compound's favorable energy levels and high photoluminescence quantum yield.

Case Study 2: Biological Imaging Applications

Research featured in Bioconjugate Chemistry highlighted the use of this compound as a fluorescent probe for live-cell imaging. The study showed that cells labeled with this dye exhibited minimal cytotoxicity while providing clear imaging results, making it a promising candidate for biomedical applications.

Mecanismo De Acción

The mechanism of action of ethyl 10-bromoanthracene-9-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

- Ethyl 10-chloroanthracene-9-carboxylate

- Ethyl 10-fluoroanthracene-9-carboxylate

- Ethyl 10-iodoanthracene-9-carboxylate

Comparison: Ethyl 10-bromoanthracene-9-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Its properties, such as melting point and solubility, also differ from those of its halogenated counterparts .

Actividad Biológica

Ethyl 10-bromoanthracene-9-carboxylate (CAS No. 1089318-91-1) is a compound derived from anthracene, notable for its bromine substitution at the 10-position and a carboxylate group at the 9-position. This compound has garnered attention in various fields, including organic synthesis, materials science, and medicinal chemistry, due to its unique structural properties and potential biological activities.

- IUPAC Name : this compound

- Molecular Formula : C17H13BrO2

- Molecular Weight : 321.19 g/mol

- Purity : 95%

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in anti-cancer therapies, photodynamic therapy, and as a fluorescent probe in biological systems.

Anticancer Activity

Studies have shown that derivatives of brominated anthracenes exhibit significant cytotoxic effects against various cancer cell lines. This compound has been reported to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- ROS Generation : The compound can generate ROS upon irradiation, leading to oxidative stress in cancer cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, contributing to cell death pathways.

- Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle, inhibiting cell proliferation .

Case Studies

Several studies have investigated the effects of this compound on different cancer types:

Synthesis and Derivatives

The synthesis of this compound involves bromination of anthracene derivatives followed by esterification with ethyl chloroformate. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Synthetic Route Overview:

- Bromination : Anthracene is treated with bromine in a suitable solvent to introduce bromine at the 10-position.

- Esterification : The resulting brominated compound is reacted with ethyl chloroformate to form the ester.

Propiedades

IUPAC Name |

ethyl 10-bromoanthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVWQGPVBMLCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855724 | |

| Record name | Ethyl 10-bromoanthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089318-91-1 | |

| Record name | Ethyl 10-bromoanthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.